molecular formula C11H12ClF3N2O B566908 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1252686-45-5

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B566908
CAS RN: 1252686-45-5
M. Wt: 280.675
InChI Key: VRBJZJNYNDUOJU-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)ethanamine” is a chemical compound with the molecular formula C3H6F3NO . It has an average mass of 129.081 Da and a monoisotopic mass of 129.040146 Da .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds is a topic of ongoing research . The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethoxy)ethanamine” consists of 3 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-(Trifluoromethoxy)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 48.0±35.0 °C at 760 mmHg, and a vapour pressure of 315.0±0.1 mmHg at 25°C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Indole Synthesis and Applications

Indole compounds have a wide range of applications in medicinal chemistry and organic synthesis. The review on indole synthesis methodologies highlights the importance of indole and its derivatives in synthesizing complex organic molecules (Taber & Tirunahari, 2011). Such methodologies could be relevant to synthesizing or modifying the structure of 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride for specific scientific applications.

Organic Acids in Industrial Applications

The review of organic acids' roles in acidizing operations provides insights into how these substances are used in enhancing oil recovery and could hint at the utility of related compounds in similar or adjacent fields (Alhamad et al., 2020). This information might suggest potential industrial applications for the compound , especially in processes requiring organic compounds with specific functional groups.

Fluorinated Compounds' Environmental Effects

The review on novel fluorinated alternatives to PFASs discusses the environmental persistence and potential toxicity of these compounds (Wang et al., 2019). Given the trifluoromethoxy group in the compound of interest, insights from this study could be indirectly relevant to understanding the environmental impact and behavior of fluorinated indole derivatives.

Safety and Hazards

The safety data sheet for a similar compound, “Ethylamine”, indicates that it is extremely flammable and contains gas under pressure . It may cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . Therefore, compounds like “2-(Trifluoromethoxy)ethanamine” may have potential applications in future pharmaceutical and agrochemical research .

properties

IUPAC Name

2-[6-(trifluoromethoxy)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)17-8-1-2-9-7(3-4-15)6-16-10(9)5-8;/h1-2,5-6,16H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBJZJNYNDUOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721020
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride

CAS RN

1252686-45-5
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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